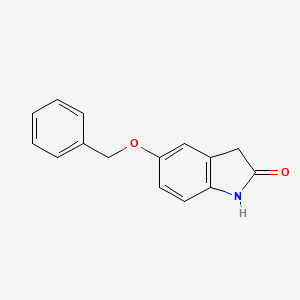
5-(苄氧基)吲哚-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)indolin-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 5-(Benzyloxy)indolin-2-one consists of an indolin-2-one core with a benzyloxy group attached at the 5-position. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
科学研究应用
5-(Benzyloxy)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Indole derivatives, which include 5-(benzyloxy)indolin-2-one, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
A study on indolin-2-one nitroimidazole antibiotics, which are structurally similar to 5-(benzyloxy)indolin-2-one, revealed an unexpected dual mode of action . These compounds inhibit topoisomerase IV, an essential enzyme for DNA replication, and also undergo reductive bioactivation to form damaging reactive species
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(Benzyloxy)indolin-2-one could potentially affect a wide range of biochemical pathways.
Result of Action
Indolin-2-one derivatives with certain substituents have been found to exhibit high antioxidant activity , suggesting that 5-(Benzyloxy)indolin-2-one may also have antioxidant properties.
生化分析
Biochemical Properties
It is known that indole derivatives, such as 5-(Benzyloxy)indolin-2-one, have diverse biological activities They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-(Benzyloxy)indolin-2-one could influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , which could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have antioxidant activity , suggesting that 5-(Benzyloxy)indolin-2-one could have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that indole derivatives can have various biological activities , suggesting that the effects of 5-(Benzyloxy)indolin-2-one could vary with dosage.
Metabolic Pathways
It is known that indole is involved in the biosynthesis of protective and allelopathic benzoxazinoids in some plants , suggesting that 5-(Benzyloxy)indolin-2-one could be involved in similar pathways.
Transport and Distribution
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that 5-(Benzyloxy)indolin-2-one could interact with transporters or binding proteins and affect its localization or accumulation.
Subcellular Localization
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that 5-(Benzyloxy)indolin-2-one could be directed to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)indolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-hydroxyindolin-2-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.
Another approach involves the use of indole-2-carboxylic acid derivatives, which can be converted to the corresponding indolin-2-one through cyclization reactions. The benzyloxy group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 5-(Benzyloxy)indolin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
5-(Benzyloxy)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the indolin-2-one core to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Coupling Reactions: The benzyloxy group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce indoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indole derivatives.
相似化合物的比较
Similar Compounds
5-Methoxyindolin-2-one: Similar structure with a methoxy group instead of a benzyloxy group.
5-Hydroxyindolin-2-one: Lacks the benzyloxy group, with a hydroxyl group at the 5-position.
5-Fluoroindolin-2-one: Contains a fluorine atom at the 5-position instead of a benzyloxy group.
Uniqueness
5-(Benzyloxy)indolin-2-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
属性
IUPAC Name |
5-phenylmethoxy-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-9-12-8-13(6-7-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNYTVVGWCZWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156232-24-5 |
Source


|
| Record name | 5-(Benzyloxy)indolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2556558.png)
![3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2556559.png)
![tert-butyl N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)carbamate](/img/structure/B2556560.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2556563.png)
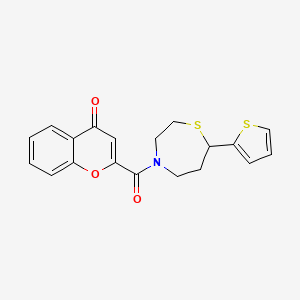
![(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B2556565.png)
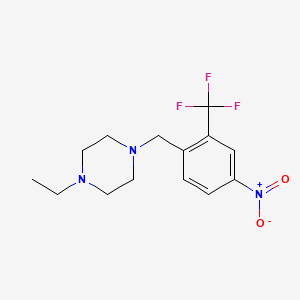
![5-Ethyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2556570.png)

![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
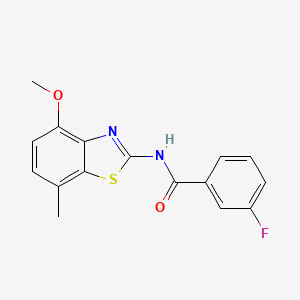
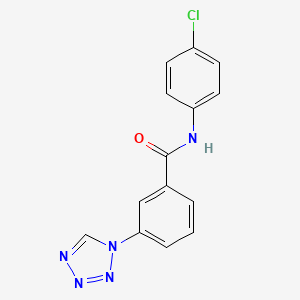
![methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;oxalic acid](/img/structure/B2556578.png)
![(4-ethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556579.png)
